molecular formula C16H10O2S B14446627 1-(1-Benzothiophen-2-yl)-2-phenylethane-1,2-dione CAS No. 78196-98-2

1-(1-Benzothiophen-2-yl)-2-phenylethane-1,2-dione

Cat. No.: B14446627
CAS No.: 78196-98-2
M. Wt: 266.3 g/mol
InChI Key: VIPLZAVMPPKPJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzothiophen-2-yl)-2-phenylethane-1,2-dione is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzothiophen-2-yl)-2-phenylethane-1,2-dione typically involves the reaction of benzothiophene derivatives with appropriate reagents under controlled conditions. One common method includes the Friedel-Crafts acylation of benzothiophene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzothiophen-2-yl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or thiols.

    Substitution: Electrophilic substitution reactions are common, where the benzothiophene ring undergoes substitution with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or thiols.

    Substitution: Halogenated or nitro-substituted derivatives.

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophen-2-yl)-2-phenylethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or interact with ion channels, leading to altered cellular signaling and function .

Comparison with Similar Compounds

  • 1-(1-Benzothiophen-2-yl)-2-methoxyethan-1-one
  • 1-(1-Benzothiophen-2-yl)-2-propyn-1-one
  • 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine

Comparison: 1-(1-Benzothiophen-2-yl)-2-phenylethane-1,2-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to other benzothiophene derivatives, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .

Properties

CAS No.

78196-98-2

Molecular Formula

C16H10O2S

Molecular Weight

266.3 g/mol

IUPAC Name

1-(1-benzothiophen-2-yl)-2-phenylethane-1,2-dione

InChI

InChI=1S/C16H10O2S/c17-15(11-6-2-1-3-7-11)16(18)14-10-12-8-4-5-9-13(12)19-14/h1-10H

InChI Key

VIPLZAVMPPKPJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.